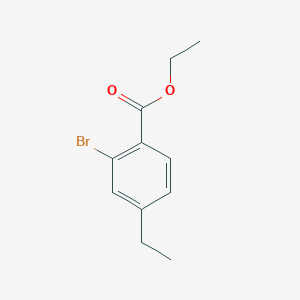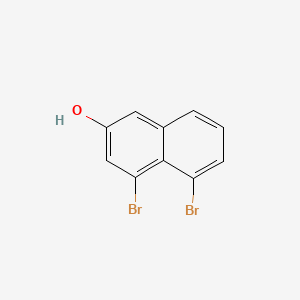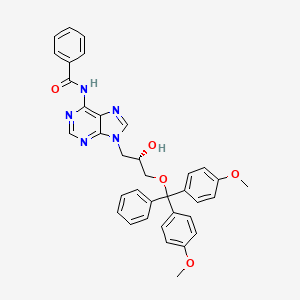
(S)-DMT-glycidol-A(Bz)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-DMT-glycidol-A(Bz) is a chiral compound with significant potential in various scientific fields. The compound’s structure includes a glycidol moiety, which is an epoxide, and a benzyl group, making it a versatile intermediate in organic synthesis. Its chiral nature allows for enantioselective reactions, which are crucial in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DMT-glycidol-A(Bz) typically involves the reaction of (S)-glycidol with a benzyl-protected amine. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the glycidol and facilitate the nucleophilic attack on the benzyl-protected amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of (S)-DMT-glycidol-A(Bz) may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(S)-DMT-glycidol-A(Bz) undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) in ethanol or water.
Major Products
The major products formed from these reactions include diols, amino alcohols, and thioethers, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-DMT-glycidol-A(Bz) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-DMT-glycidol-A(Bz) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
®-DMT-glycidol-A(Bz): The enantiomer of (S)-DMT-glycidol-A(Bz), which may have different biological activities and selectivity.
Glycidol: A simpler epoxide that lacks the benzyl group, used in various chemical syntheses.
Benzyl glycidyl ether: Similar structure but lacks the chiral center, used as a reactive diluent in epoxy resins.
Uniqueness
(S)-DMT-glycidol-A(Bz) is unique due to its chiral nature and the presence of both an epoxide and a benzyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of enantioselective compounds. Its ability to interact selectively with biological targets makes it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C36H33N5O5 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H33N5O5/c1-44-30-17-13-27(14-18-30)36(26-11-7-4-8-12-26,28-15-19-31(45-2)20-16-28)46-22-29(42)21-41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-9-5-3-6-10-25/h3-20,23-24,29,42H,21-22H2,1-2H3,(H,37,38,40,43)/t29-/m0/s1 |
InChI Key |
NZLGUIHHZARULF-LJAQVGFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



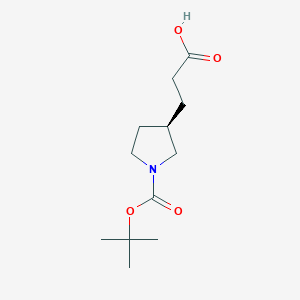
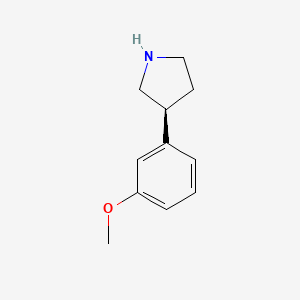

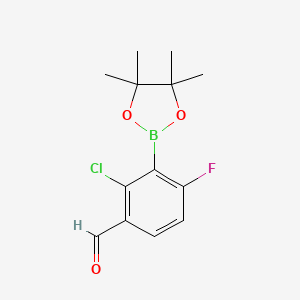
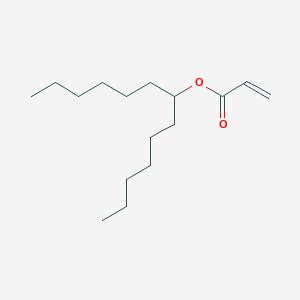
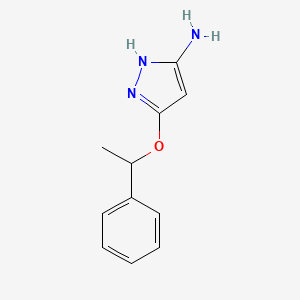
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
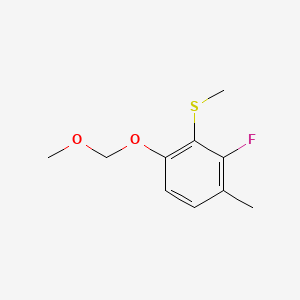
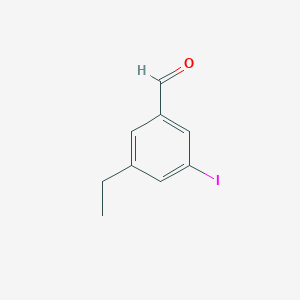
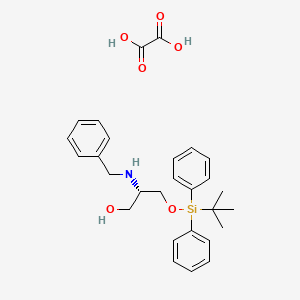
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
